molecular formula C13H15NO2S2 B2686595 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide CAS No. 1351641-99-0

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2686595
CAS No.: 1351641-99-0
M. Wt: 281.39
InChI Key: WURNBTGFLFKWES-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide: is a complex organic compound belonging to the thiophene family, characterized by its unique structure and potential applications in various scientific fields. Thiophene derivatives are known for their diverse biological activities and industrial significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst to form the corresponding ketone. Subsequent reactions, such as reduction and amination , are employed to introduce the hydroxy and amino groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles is also encouraged to minimize environmental impact, such as employing biocatalysts for specific reaction steps.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Utilizing nucleophiles like halides or amines under specific conditions.

  • Condensation: Involving reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of halogenated or alkylated derivatives.

  • Condensation: Creation of amides or esters.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammation.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-methylthiophene-2-carboxamide

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylthiophene-2-carboxamide

  • N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-methylthiophene-3-carboxamide

Uniqueness: This compound is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-9-6-10(18-7-9)12(15)14-8-13(2,16)11-4-3-5-17-11/h3-7,16H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURNBTGFLFKWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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